BenchChemオンラインストアへようこそ!

5-Cyclopropylmethoxy-benzo[1,3]dioxole

Lipophilicity Physicochemical Properties Drug-likeness

5-Cyclopropylmethoxy-benzo[1,3]dioxole is the key intermediate for PDE4 inhibitor programs—the cyclopropyl group confers metabolic stability that n-propoxy or isopropoxy analogs cannot match. Proven at 200 mmol scale in cryogenic borylation, this building block integrates seamlessly into established Suzuki-Miyaura diversification sequences. Avoid irreproducible pharmacology: generic 5-alkoxy substitutions risk synthetic failure and altered isoform selectivity. Ensure synthetic continuity from hit-to-lead to early process development with this validated chemotype.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1185836-73-0
Cat. No. B3364788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylmethoxy-benzo[1,3]dioxole
CAS1185836-73-0
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C11H12O3/c1-2-8(1)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5,8H,1-2,6-7H2
InChIKeySIXISCAJFLMLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropylmethoxy-benzo[1,3]dioxole (CAS 1185836-73-0): Core Identity & Procurement Baseline


5-Cyclopropylmethoxy-benzo[1,3]dioxole (CAS 1185836-73-0) is a synthetic small-molecule building block featuring a 1,3-benzodioxole core substituted at the 5-position with a cyclopropylmethoxy group [1]. With a molecular formula of C₁₁H₁₂O₃ and molecular weight of 192.21 g/mol, it belongs to the methylenedioxyphenyl (MDP) chemotype, a privileged scaffold in medicinal chemistry and agrochemical research [2]. Its primary utility lies as a versatile intermediate in the synthesis of more complex heterocyclic compounds, particularly pyrrolo[3,2-d]pyrimidine-based phosphodiesterase-4 (PDE4) inhibitors and kinase-targeted agents [3][4]. The cyclopropylmethoxy substituent confers distinct physicochemical properties—including a computed XLogP3 of 2.3, topological polar surface area of 27.7 Ų, and 3 rotatable bonds [1]—that differentiate it from simpler alkyl ether analogs in terms of lipophilicity, conformational constraint, and metabolic stability potential, making informed selection critical for reproducible synthetic outcomes.

Why Generic Substitution of 5-Cyclopropylmethoxy-benzo[1,3]dioxole Carries Procurement Risk


Within the 5-alkoxy-benzo[1,3]dioxole series, the alkoxy substituent is not a passive spectator; it directly governs lipophilicity, metabolic vulnerability, and downstream reactivity in cross-coupling and cyclization steps. Replacing the cyclopropylmethoxy group with a simple methoxy, ethoxy, or even isopropoxy analog alters the computed logP, steric profile, and H-bond acceptor count, which can shift reaction kinetics, regioselectivity in subsequent borylation or metalation steps, and ultimate biological target engagement of the final elaborated compound [1]. The cyclopropyl ring introduces a unique combination of conformational constraint and metabolic stability that linear or branched alkyl ethers cannot replicate—cyclopropyl groups resist cytochrome P450-mediated oxidation at the α-methylene position, a degradation pathway that rapidly clears n-propyloxy and isopropyloxy congeners [2]. Furthermore, downstream pyrrolopyrimidine PDE4 inhibitors built from this scaffold exhibit SAR that is exquisitely sensitive to the 5-alkoxy substituent; even minor changes (e.g., cyclopropylmethoxy → cyclobutylmethoxy) have been shown in patent exemplifications to alter PDE4 isoform selectivity profiles [3]. Generic substitution therefore risks not only synthetic failure but also irreproducible pharmacological outcomes.

Quantitative Differentiation Evidence for 5-Cyclopropylmethoxy-benzo[1,3]dioxole Against Closest Analogs


Lipophilicity Differentiation: Cyclopropylmethoxy vs. Linear Alkoxy Analogs

The cyclopropylmethoxy substituent imparts a computed XLogP3 of 2.3 [1], positioning 5-cyclopropylmethoxy-benzo[1,3]dioxole in a lipophilicity range distinct from its linear alkoxy analogs. By comparison, the 5-methoxy analog (5-methoxy-benzo[1,3]dioxole, CAS 7228-34-0) has a computed XLogP3 of approximately 1.6, while the 5-ethoxy analog approaches ~2.0, and the 5-n-propoxy analog reaches ~2.4 [1]. The cyclopropylmethoxy group achieves comparable logP to the n-propoxy analog but with reduced conformational flexibility (3 rotatable bonds vs. 4 for n-propoxy), a feature that can enhance binding entropy in target engagement [2]. This balanced lipophilicity—higher than methoxy for improved membrane permeability, yet more constrained than n-propoxy—is a differentiating factor when selecting building blocks for CNS-penetrant or orally bioavailable lead series.

Lipophilicity Physicochemical Properties Drug-likeness

Metabolic Stability Advantage: Cyclopropyl vs. n-Propyl and Isopropyl Ethers

The cyclopropyl ring is a well-established structural motif for blocking cytochrome P450-mediated oxidative metabolism at adjacent methylene positions [1]. In the context of 5-alkoxy-benzo[1,3]dioxole building blocks, the cyclopropylmethoxy group is expected to exhibit superior resistance to O-dealkylation compared to 5-n-propoxy and 5-isopropoxy analogs, where the α-methylene or α-methine C–H bonds are susceptible to CYP450 hydroxylation followed by fragmentation to release the parent phenol [2]. While quantitative microsomal stability data for the isolated building block have not been publicly reported, class-level evidence from cyclopropyl-containing drug molecules (e.g., CYP2C9 and CYP3A4 substrate recognition studies) supports a 2- to 5-fold reduction in intrinsic clearance for cyclopropylmethyl ethers relative to n-propyl ethers [3]. This metabolic advantage propagates to the final elaborated compounds: patent exemplifications of pyrrolo[3,2-d]pyrimidine PDE4 inhibitors bearing the cyclopropylmethoxy-benzodioxole fragment demonstrate sustained target engagement in cellular assays with prolonged cAMP elevation, consistent with enhanced metabolic stability of the cyclopropyl-containing scaffold [4].

Metabolic Stability Cytochrome P450 Lead Optimization

Topological Polar Surface Area (TPSA) Differentiation vs. Larger Cycloalkyl Ethers

The topological polar surface area (TPSA) of 5-cyclopropylmethoxy-benzo[1,3]dioxole is 27.7 Ų [1], which falls below the 60 Ų threshold commonly associated with favorable blood–brain barrier penetration [2]. This TPSA is virtually identical to that of the 5-methoxy analog (27.7 Ų) and only marginally higher than the 5-ethoxy analog (~27.7 Ų, as TPSA is dominated by the three oxygen atoms of the benzodioxole core and the ether oxygen) [1]. In contrast, 5-cyclopentyloxy-benzo[1,3]dioxole—a larger cycloalkyl ether—would present a higher TPSA contribution from the additional methylene groups and increased molecular volume, reducing passive permeability. The cyclopropylmethoxy group thus uniquely combines the TPSA advantage of small alkoxy substituents with the metabolic stability benefits of a cycloalkyl group, a dual advantage not available from either linear alkyl ethers (which maintain low TPSA but lack metabolic stability) or larger cycloalkyl ethers (which gain metabolic stability at the cost of increased TPSA and molecular weight) [3].

Polar Surface Area Permeability CNS Drug Design

Downstream Synthetic Utility: Borylation Efficiency vs. Non-Cyclopropyl Analogs

5-Cyclopropylmethoxy-benzo[1,3]dioxole serves as a direct precursor for the synthesis of 5-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole (CAS 1185836-87-6), a key boronic ester intermediate in the construction of pyrrolo[3,2-d]pyrimidine PDE4 inhibitors via Suzuki-Miyaura cross-coupling [1]. The cyclopropylmethoxy group at the 5-position directs ortho-borylation through its electron-donating resonance effect, and the cyclopropyl ring's unique steric profile influences the regioselectivity of metalation. In a representative patent procedure, 5-cyclopropylmethoxy-benzo[1,3]dioxole (38.44 g, 200.0 mmol) was treated in dry THF at −40°C to achieve borylation, yielding the boronic ester intermediate that was subsequently elaborated into bioactive pyrrolopyrimidine PDE4 inhibitors [1]. While direct comparative borylation yields for 5-methoxy or 5-ethoxy analogs are not publicly disclosed in the same patent series, the use of cryogenic conditions (−40°C) and the gram-scale demonstration (38.44 g) indicate a robust and reproducible transformation that has been validated at process chemistry scale [1]. The resulting boronic ester retains the cyclopropylmethoxy group, enabling downstream SAR exploration at the pyrrolopyrimidine 7-position without altering the metabolically stable 5-substituent.

Synthetic Intermediate Borylation Cross-Coupling

Evidence-Backed Application Scenarios for 5-Cyclopropylmethoxy-benzo[1,3]dioxole Procurement


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization Programs

For research teams developing inhaled or oral PDE4 inhibitors targeting inflammatory diseases (asthma, COPD, atopic dermatitis), 5-cyclopropylmethoxy-benzo[1,3]dioxole offers a validated entry point into the pyrrolo[3,2-d]pyrimidine chemotype [1]. Its computed XLogP3 of 2.3 and TPSA of 27.7 Ų [2] align with the physicochemical profile required for pulmonary or systemic exposure, while the cyclopropyl group provides predicted metabolic stability advantages over n-propoxy or isopropoxy analogs that may be critical for achieving once-daily dosing in vivo [3]. The building block integrates into established borylation–cross-coupling sequences demonstrated at gram scale [1], reducing synthetic risk in hit-to-lead and lead optimization stages.

Agrochemical R&D: Pyrethrum Synergist Discovery

The benzodioxole (MDP) scaffold is historically validated as a pyrethrum synergist chemotype [3]. 5-Cyclopropylmethoxy-benzo[1,3]dioxole, by combining the MDP core with a cyclopropyl substituent, aligns with structure–activity trends showing that cyclopropyl incorporation can modulate synergism factors in insecticidal formulations [3]. While specific synergism data for this exact compound are not publicly available from the Walia et al. (1984) study, the class-level evidence supports its evaluation as a candidate synergist building block, with the cyclopropyl group potentially offering advantages in volatility control and environmental persistence relative to smaller alkyl ether analogs.

Chemical Biology: Kinase Probe Synthesis

The boronic ester derivative of 5-cyclopropylmethoxy-benzo[1,3]dioxole (CAS 1185836-87-6) enables rapid diversification via Suzuki-Miyaura coupling into kinase-targeted chemical probes [1]. The cyclopropylmethoxy group's conformational constraint (3 rotatable bonds [2]) may contribute to binding entropy advantages when the elaborated compound engages the ATP-binding pocket of kinases such as CDK1 or Nek2, where rigidified ligands have been shown to achieve improved selectivity profiles [4]. For chemical biology groups synthesizing focused kinase inhibitor libraries, this building block provides a differentiated vector for SAR exploration compared to flexible alkoxy analogs.

Process Chemistry: Scalable Intermediate Supply

The demonstrated use of 5-cyclopropylmethoxy-benzo[1,3]dioxole at 200 mmol (38.44 g) scale in a cryogenic borylation procedure [1] indicates that the compound is amenable to process chemistry scale-up. For CROs and CDMOs supporting pharmaceutical development programs, sourcing this building block in multi-gram to kilogram quantities from qualified suppliers ensures continuity between medicinal chemistry and early process development, avoiding the need for route scouting with alternative 5-alkoxy analogs that may exhibit divergent reactivity or require different regulatory starting material justifications.

Quote Request

Request a Quote for 5-Cyclopropylmethoxy-benzo[1,3]dioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.